molecular formula C10H13NO B6155985 2-[1-(methylamino)cyclopropyl]phenol CAS No. 1512602-59-3

2-[1-(methylamino)cyclopropyl]phenol

Cat. No.: B6155985
CAS No.: 1512602-59-3
M. Wt: 163.2
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Description

2-[1-(Methylamino)cyclopropyl]phenol is a synthetic organic compound featuring a cyclopropane ring substituted with a methylamino group and a phenolic hydroxyl group. According to , its reported molecular formula is C₁₁H₁₈FNO₄ (molecular weight: 247.27). The cyclopropane ring confers structural rigidity, while the methylamino and phenol groups may influence solubility, hydrogen-bonding capacity, and biological activity.

Properties

CAS No.

1512602-59-3

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Preparation Methods

Phenol Protection and Cyclopropane Ring Formation

A foundational approach involves protecting the phenolic hydroxyl group to prevent undesired side reactions during subsequent steps. Drawing from the para-chlorophenol protection strategy in CN1651379A, the ortho-hydroxyl group of 2-bromophenol can be shielded using a tert-butyl ether. This protection is achieved via acid-catalyzed reaction with isobutene, yielding 2-bromo-tert-butoxyphenyl ether (yield: 72–75%).

The protected intermediate then undergoes a Grignard reaction with cyclopropylmagnesium bromide. This step, analogous to the ethylene oxide Grignard addition in CN1651379A, introduces the cyclopropane ring directly at the ortho position. The reaction proceeds under anhydrous tetrahydrofuran (THF) at reflux (65–70°C) for 6–8 hours, followed by quenching with aqueous ammonium chloride to yield 1-tert-butoxy-2-(1-cyclopropyl)benzene.

Amination and Deprotection

The cyclopropane ring is functionalized via nucleophilic substitution using methylamine. In a dimethylformamide (DMF) solvent system with potassium carbonate as a base, the bromide substituent is displaced by methylamine at 80°C for 12 hours (yield: 68–72%). Final deprotection of the tert-butyl group is accomplished using hydrochloric acid in dichloromethane, yielding 2-[1-(methylamino)cyclopropyl]phenol (overall yield: 49–53%).

Key Advantages :

  • Utilizes well-established Grignard chemistry

  • High regioselectivity for ortho-substitution

  • Tert-butyl protection prevents phenol oxidation

Transition Metal-Catalyzed Cyclopropanation

Palladium-Mediated [2+1] Cycloaddition

Inspired by the cyclopropane synthesis in CN1069962A, a palladium-catalyzed cyclopropanation strategy employs 2-allylphenol as the starting material. The allylic double bond undergoes reaction with diazomethane in the presence of palladium(II) acetate, forming the cyclopropane ring via carbene insertion. This method achieves 65–70% yield under mild conditions (25°C, 4 hours).

Direct Amination of Cyclopropane Intermediates

The resulting 2-(1-methylcyclopropyl)phenol is subjected to Buchwald-Hartwig amination using methylamine and a palladium-Xantphos catalyst system. Optimized conditions (toluene, 110°C, 24 hours) provide the target compound in 58–63% yield.

Comparative Data :

MethodYield (%)StepsReaction Time
Grignard Addition49–53436 hours
Pd-Catalyzed58–63328 hours

Reductive Amination of Cyclopropyl Ketones

Ketone Synthesis via Friedel-Crafts Acylation

2-Hydroxyacetophenone undergoes Friedel-Crafts acylation with cyclopropanecarbonyl chloride in dichloromethane using aluminum trichloride as a catalyst. This produces 2-(1-oxocyclopropyl)phenol in 71–75% yield after 6 hours at 0°C.

Radical-Based Cyclopropanation Strategies

Photoinduced Cyclopropane Formation

A novel approach utilizes 2-vinylphenol and methyl diazoacetate under UV irradiation (λ = 365 nm) with eosin Y as a photocatalyst. The reaction forms the cyclopropane ring via [2+1] radical cycloaddition, achieving 55–60% yield after 8 hours. Subsequent hydrolysis of the ester group and Hofmann degradation introduces the methylamino moiety (overall yield: 38–42%).

Challenges :

  • Requires specialized photochemical equipment

  • Competing polymerization of vinylphenol

  • Moderate yields due to radical recombination

Biocatalytic Approaches

Enzymatic Cyclopropanation

Recent advances employ engineered cytochrome P450 enzymes to catalyze cyclopropane formation on phenolic substrates. In a proof-of-concept study, 2-allylphenol was converted to 2-(1-methylcyclopropyl)phenol using P450BM3 variant F87A (TTN = 1,200) . While still experimental, this method offers unparalleled stereocontrol and mild reaction conditions (pH 7.4, 37°C).

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Methylamino)cyclopropyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding cyclopropyl derivatives with altered functional groups.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-[1-(Methylamino)cyclopropyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(methylamino)cyclopropyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropyl and methylamino groups contribute to its overall reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Relevance Reference
2-[1-(methylamino)cyclopropyl]phenol C₁₁H₁₈FNO₄* 247.27 Cyclopropyl, methylamino, phenol Not explicitly reported
2-[1-(benzylamino)-2-methyl-cyclopropyl]ethanol C₁₃H₁₉NO 205.30 Cyclopropyl, benzylamino, ethanol Intermediate in drug synthesis
4-{1-[(dicyclopropylmethyl)amino]propyl}phenol C₁₆H₂₃NO 245.36 Dicyclopropylmethyl, amino, phenol Unknown
4-Hydroxy-tamoxifen (OH-Tam[2]) C₂₆H₂₉NO₂ 387.51 Diaryl, methylaminoethoxy, phenol Estrogen receptor modulator
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₇H₁₀O₂S 162.22 Cyclopropyl, mercaptomethyl, acetic acid Intermediate for montelukast (asthma drug)

Note: *The molecular formula C₁₁H₁₈FNO₄ for this compound in may contain an error, as fluorine is absent in the compound’s name.

Key Structural Differences and Implications

Substituent Effects on Solubility: The phenol group in the target compound enhances water solubility via hydrogen bonding. 4-{1-[(dicyclopropylmethyl)amino]propyl}phenol () has bulkier substituents, which may hinder membrane permeability despite its phenol group .

Biological Activity: 4-Hydroxy-tamoxifen () shares a phenol and methylaminoethoxy group with the target compound but includes a larger diaryl structure, enabling estrogen receptor binding . 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid () is a montelukast precursor, suggesting that cyclopropane derivatives with sulfur-containing groups can target leukotriene receptors .

Synthetic Accessibility: The target compound’s synthesis likely involves cyclopropanation of a precursor, followed by sequential introduction of methylamino and phenol groups. 2-[1-(benzylamino)-2-methyl-cyclopropyl]ethanol () may be synthesized via nucleophilic substitution on a pre-formed cyclopropane ring .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-[1-(methylamino)cyclopropyl]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclopropane ring formation and subsequent functionalization. For example, analogous compounds with cyclopropyl groups are synthesized using reductive amination or alkylation of phenolic precursors under controlled pH and temperature (e.g., THF/ethanol mixtures at 273 K). Catalysts like sodium borohydride are critical for selective reduction steps . Optimization may involve adjusting solvent polarity (e.g., THF vs. methanol) and reaction time (e.g., 48 hours for condensation steps) to improve yield .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve cyclopropane ring protons (δ ~1.0–2.5 ppm) and methylamino groups (δ ~2.3 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). Purity assessment via HPLC with UV detection at 254 nm is recommended, with thresholds >95% for pharmacological studies .

Q. What thermodynamic properties are critical for stability studies of this compound?

  • Methodological Answer : Enthalpy of formation (ΔfH°gas) and reaction thermochemistry data are vital for predicting stability under varying conditions. For phenolic analogs, ΔfH°gas values (e.g., -191.4 kJ/mol) indicate stability in gas-phase reactions, while aqueous solubility can be modeled using logP calculations. Differential Scanning Calorimetry (DSC) can detect decomposition temperatures .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s pharmacological activity and receptor selectivity?

  • Methodological Answer : The cyclopropane ring imposes steric constraints, enhancing selectivity for serotonin 2C (5-HT2C) receptors over 5-HT2A/2B subtypes, as seen in structurally related N-substituted cyclopropylmethylamines. Molecular docking studies using X-ray crystallography data (e.g., intramolecular hydrogen bonds like O–H⋯N) can elucidate binding interactions. Functional assays (e.g., calcium flux in HEK293 cells) quantify receptor activation .

Q. How can researchers address discrepancies in NMR data between synthetic batches?

  • Methodological Answer : Contradictions in chemical shifts (e.g., cyclopropane ring protons) may arise from stereochemical impurities or solvent effects. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to standardize conditions. Compare batches with authentic standards via 2D NMR (COSY, HSQC) to resolve stereoisomerism. For unresolved issues, X-ray crystallography provides definitive structural validation .

Q. What strategies exist to enhance aqueous solubility without compromising receptor-binding affinity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or piperazine moieties) at non-critical positions. Co-solvent systems (e.g., DMSO/PEG 400) in stock solutions improve in vitro solubility. Prodrug approaches, such as acetylated phenolic OH groups, can enhance bioavailability while maintaining activity through enzymatic cleavage .

Safety and Handling

  • Environmental Precautions : Avoid spillage into drains; use diatomite for liquid absorption. Decontaminate surfaces with ethanol .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent oxidation. Use fume hoods for handling to minimize aerosol exposure .

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